![molecular formula C16H19N3O5S B11929818 (6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalexin hydrate is a first-generation cephalosporin antibiotic, belonging to the beta-lactam family. It is widely used to treat bacterial infections by inhibiting cell wall synthesis, leading to bacterial cell death . Cephalexin hydrate is known for its effectiveness against a broad spectrum of Gram-positive and some Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalexin hydrate is synthesized through a series of chemical reactions involving the cephalosporin nucleus (7-amino cephalosporanic acid). The process typically involves the acylation of the cephalosporin nucleus with D-phenylglycine chloride hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is crystallized to obtain cephalexin hydrate.
Industrial Production Methods: Industrial production of cephalexin hydrate involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical synthesis to attach the side chain. The final product is purified through crystallization and drying processes to obtain cephalexin hydrate in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cephalexin hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be performed using oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products: The major products formed from these reactions include various cephalosporin derivatives, which can be further modified for different pharmaceutical applications .
Scientific Research Applications
Cephalexin hydrate has a wide range of scientific research applications:
Mechanism of Action
Cephalexin hydrate exerts its antibacterial effects by targeting the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) and inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This inhibition leads to the weakening and eventual lysis of the bacterial cell . The molecular targets include PBPs, which are essential for cross-linking the peptidoglycan layers .
Comparison with Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefazolin: An intravenous cephalosporin with a broader spectrum of activity compared to cephalexin hydrate.
Cefalexin: The anhydrous form of cephalexin hydrate, used interchangeably in some clinical settings.
Uniqueness: Cephalexin hydrate is unique due to its oral bioavailability and effectiveness against a wide range of bacterial infections. Its hydrated form enhances solubility and stability, making it a preferred choice in various pharmaceutical formulations .
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11-,15-;/m0./s1 |
InChI Key |
AVGYWQBCYZHHPN-BMKXMKBASA-N |
Isomeric SMILES |
CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


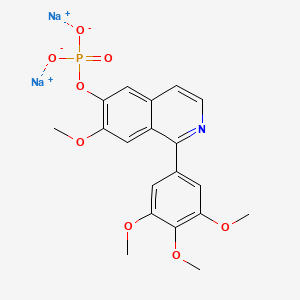
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
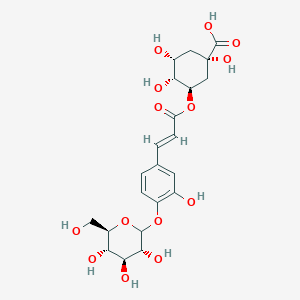
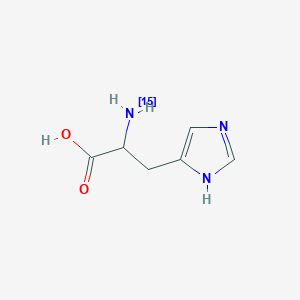
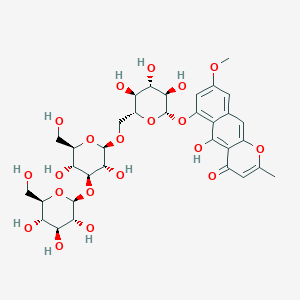
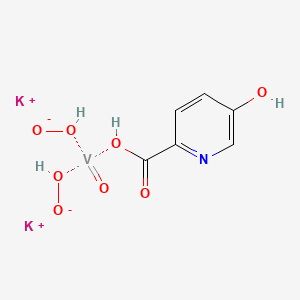
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)
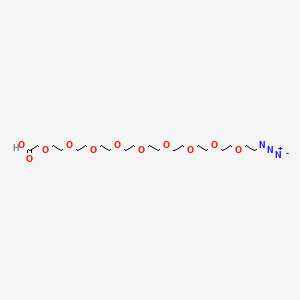


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
